[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
CAS No.: 1185294-40-9
Cat. No.: VC3420403
Molecular Formula: C7H14Cl2N2OS
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185294-40-9 |
|---|---|
| Molecular Formula | C7H14Cl2N2OS |
| Molecular Weight | 245.17 g/mol |
| IUPAC Name | [2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N2OS.2ClH/c1-5-6(3-8)11-7(9-5)4-10-2;;/h3-4,8H2,1-2H3;2*1H |
| Standard InChI Key | KCVLQNAYMOHABM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)COC)CN.Cl.Cl |
| Canonical SMILES | CC1=C(SC(=N1)COC)CN.Cl.Cl |
Introduction
Chemical Identity and Properties
The compound [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride represents a functionalized thiazole derivative with distinct structural features. It is characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which forms the core thiazole structure. The compound has several key substituents that define its chemical identity: a methoxymethyl group at the 2-position, a methyl group at the 4-position, and a methylamine group extending from the 5-position of the thiazole ring. The dihydrochloride designation indicates that the compound exists as a salt with two hydrochloride groups, which significantly impacts its physical properties and handling characteristics.
The chemical identity of this compound is precisely defined through several standard identifiers that facilitate its recognition in chemical databases and literature. Its unique CAS registry number is 1185294-40-9, which serves as its primary identifier in chemical databases worldwide. The molecular formula C7H14Cl2N2OS provides the exact atomic composition, indicating the presence of 7 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. This structural arrangement yields a molecular weight of 245.17 g/mol, which is instrumental in analytical applications and formulation development.
Physical and Chemical Characteristics
The physical state of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride at room temperature is presumed to be a solid, typical of many similar heterocyclic compounds in their salt forms. Its dihydrochloride nature substantially influences several key properties, particularly its interaction with solvents. The compound's structural features can be summarized in the following table:
| Property | Description |
|---|---|
| CAS Number | 1185294-40-9 |
| Molecular Formula | C7H14Cl2N2OS |
| Molecular Weight | 245.17 g/mol |
| Core Structure | Thiazole ring (5-membered heterocycle) |
| Key Substituents | Methoxymethyl at position 2; Methyl at position 4; Methylamine at position 5 |
| Salt Form | Dihydrochloride |
| Physical State | Presumed solid at room temperature |
The presence of the dihydrochloride moiety significantly enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous applications in biological testing and pharmaceutical formulations. This salt form typically demonstrates improved stability characteristics including reduced volatility and enhanced shelf life, attributes that are particularly valuable for research applications and long-term storage.
Structural Features and Chemical Behavior
The structural arrangement of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride combines several important functional elements that contribute to its chemical behavior and potential biological activity. The thiazole core, with its sulfur and nitrogen atoms in a five-membered ring, creates an electron-rich heterocyclic system that serves as a scaffold for the attached functional groups. This heterocyclic foundation is particularly significant as thiazole-containing compounds are widely recognized for their diverse pharmacological activities.
The methoxymethyl group at the 2-position introduces both steric bulk and potential hydrogen bonding capabilities through its oxygen atom. The methyl substituent at the 4-position provides hydrophobicity and potential van der Waals interactions in biological systems. Perhaps most significantly, the methylamine group at the 5-position presents a basic nitrogen center that can participate in hydrogen bonding, acid-base interactions, and potentially act as a pharmacophore in biological settings. The protonation of nitrogen atoms in the dihydrochloride form enhances water solubility while potentially modifying the compound's ability to cross biological membranes.
Reactivity Patterns
The reactivity of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride is likely governed by several key structural elements. The methylamine group presents a nucleophilic center that can participate in various organic transformations, including acylation, alkylation, and condensation reactions. This reactivity makes the compound potentially valuable as a building block in organic synthesis and medicinal chemistry applications. The methoxymethyl group may undergo cleavage under acidic conditions, generating reactive intermediates that could participate in subsequent transformations.
In the context of biological systems, the protonated amine groups can interact with negatively charged biomolecules through ionic interactions, while the thiazole ring might engage in π-stacking interactions with aromatic amino acid residues in proteins. These structural characteristics collectively contribute to the compound's potential to interact with various biological targets, supporting its possible applications in pharmaceutical research and development.
Solubility and Stability Characteristics
The solubility profile of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride is significantly influenced by its salt form. As a dihydrochloride salt, the compound exhibits enhanced solubility in water compared to its free base counterpart. This improved aqueous solubility is particularly advantageous for biological testing and pharmaceutical applications where water-based formulations are often preferred. The protonation of the amine functionalities neutralizes their basic character and creates positively charged centers that readily interact with water molecules through ion-dipole interactions.
In addition to water, the compound likely demonstrates solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which are commonly used in chemical research and biological assays. DMSO, in particular, is frequently employed as a solvent for stock solutions of test compounds in biological screening programs, as exemplified in recent anthelmintic activity studies of various chemical entities .
Stability Considerations
| Stability Factor | Potential Impact | Recommended Storage Condition |
|---|---|---|
| Moisture | Possible hydrolysis of methoxymethyl group | Store in dry environment |
| Light | Potential photodegradation | Protect from light exposure |
| Temperature | Accelerated degradation at elevated temperatures | Store at controlled temperature |
| Oxidation | Possible oxidation of sulfur atom | Store under inert gas if necessary |
For research applications, the compound should be stored in tightly closed containers protected from light and moisture, preferably under refrigeration to minimize potential degradation pathways. These conditions align with the storage practices noted for similar compounds in research settings, where immediate refrigeration after procurement is standard practice .
Research Context and Future Directions
The potential pharmaceutical applications of thiazole derivatives extend beyond antimicrobial and antiparasitic activities to include anticancer, anti-inflammatory, and central nervous system-targeted therapies. The specific substitution pattern of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride may confer unique pharmacological properties that warrant investigation across these therapeutic domains. Structure-activity relationship studies involving systematic modifications of the thiazole scaffold could provide valuable insights into optimal substitution patterns for specific biological targets.
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